

# Prostratin efficacy across different HIV-1 cell line models

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## Compound Focus: Prostratin

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## HIV-1 Latency Model Overview

The tables below summarize common cell line models and methods used in HIV-1 latency and reactivation research, which are essential for evaluating compounds like **Prostratin**.

Table 1: Cell Line Models for HIV-1 Latency Research

Model Name	Cell Type	Key Features	Pros	Cons	Primary Use
Sup-GGR [1]	T-lymphoblastic lymphoma (SupT1)	Dual-indicator (Gaussia luciferase & hrGFP); supports X4 and R5 tropic viruses [1].	Allows repeated sampling; sensitive; quantifiable [1].	Requires specific cloning [1].	Virus outgrowth assay (VOA), drug screening [1].
J-LAT & Similar [2]	T-cell line	Engineered with GFP reporter; latent HIV-1 provirus [2].	Suitable for HTS; easy readout (flow cytometry) [2].	May not fully mimic primary cell latency [2].	High-throughput screening (HTS) for latency-reversing agents [2].

Model Name	Cell Type	Key Features	Pros	Cons	Primary Use
Early Lines (ACH2, U1) [2]	T-cell (ACH2), promonocytic (U1)	First available models; reactivate with TNF- $\alpha$ or PMA [2].	Historically important [2].	Often have proviral mutations affecting latency; no built-in reporter [2].	Foundational latency mechanisms studies [2].

Table 2: Key Experimental Protocols and Assays

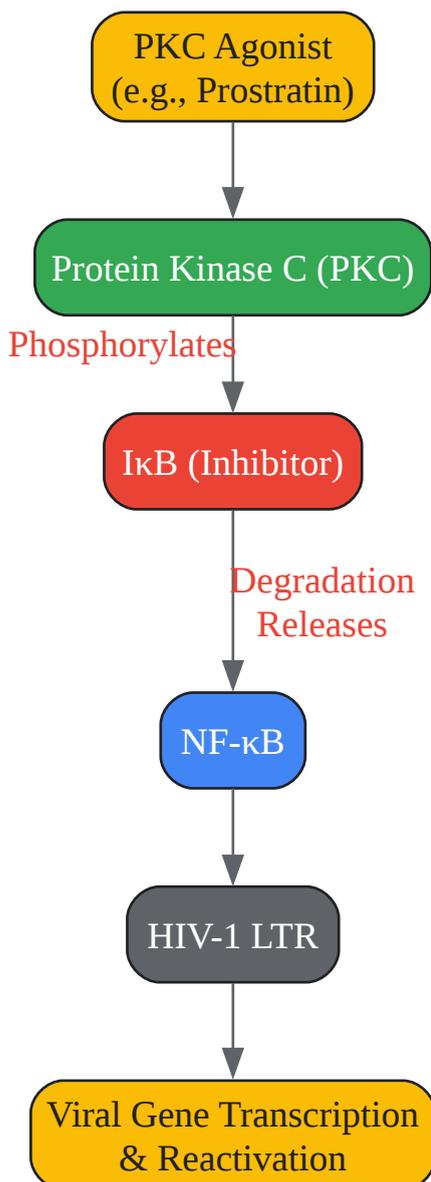
Method	Description	Key Outputs	Relevance to Efficacy Testing
Virus Outgrowth Assay (VOA) [1]	Co-culture of patient CD4+ T-cells with indicator cell line (e.g., Sup-GGR) to measure replication-competent virus [1].	Time to virus detection; frequency of infected cells [1].	Gold standard for measuring reactivation of latent reservoir [1].
Reporter Gene Activation [2] [1]	Measure fluorescence (GFP) or luminescence (Luciferase) in engineered cell lines after proviral activation [2] [1].	Percentage of GFP+ cells; Luciferase RLU [2] [1].	Quantitative, high-throughput measure of reactivation potency.
Cytokine/Chemokine Release [2]	ELISA/Multiplex assays to quantify cytokines (e.g., TNF- $\alpha$ , IL-6) in supernatant [2].	Concentration of inflammatory cytokines [2].	Assesses safety profile (undesirable "cytokine storm") [2].

## Research Context and Pathways

Understanding how **Prostratin** is hypothesized to work provides context for the experimental data you will be seeking.

- **NF- $\kappa$ B Pathway Activation:** **Prostratin** is a protein kinase C (PKC) agonist. Its primary proposed mechanism for reactivating latent HIV-1 is through the activation of the transcription factor **NF- $\kappa$ B** (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [2]. In resting T-cells, low levels of active NF- $\kappa$ B help maintain viral latency. **Prostratin** activates PKC, which in turn triggers a signaling cascade leading to the phosphorylation and degradation of I $\kappa$ B, an inhibitor of NF- $\kappa$ B. This allows NF- $\kappa$ B to translocate into the nucleus and bind to the HIV-1 LTR (Long Terminal Repeat), promoting viral gene transcription and reactivation from latency [2].

The diagram below illustrates this core signaling pathway.



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## References

1. A novel, sensitive dual-indicator cell line for detection and ... [nature.com]
2. Facts and Fiction: Cellular Models for High Throughput ... [pmc.ncbi.nlm.nih.gov]

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